![molecular formula C10H15FN2 B1531506 1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-imidazole CAS No. 2098050-87-2](/img/structure/B1531506.png)
1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-imidazole
Overview
Description
1-(1-Fluorocyclopentyl)methyl-2-methyl-1H-imidazole (FCMMI) is an imidazole derivative that has been studied extensively for its potential applications in scientific research. It is a highly versatile compound that has been used in a variety of contexts, including as an inhibitor of enzymes, a fluorescent probe, and an imaging agent. FCMMI has been shown to have a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Scientific Research Applications
Fluorescence Switching of Imidazo[1,5-a]pyridinium Ions
Imidazo[1,5-a]pyridinium ions, closely related to 1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-imidazole, are highlighted for their fluorescence properties. They are highly emissive and water-soluble fluorophores, with structural modifications profoundly impacting their emission characteristics. Notably, these ions exhibit fluorescence turn-on or ratiometric response to pH changes due to distinct de-excitation pathways in two structural isomers (Hutt et al., 2012).
Surface and Interface Chemistry
Phase-Out-Compliant Fluorosurfactants
The study explores methimazolium derivatives, including room temperature ionic liquids, focusing on the attachment of the fluoroponytail at the 2-mercapto functionality of 1-methyl-3H-imidazole-2-thione. These derivatives demonstrate unique physicochemical properties pertinent to surface and interface chemistry, such as critical micelle concentration, oleophobicity, and surface tension properties (Hummel et al., 2017).
Chemistry of Azoimidazoles
Synthesis and Spectral Characterization of Azoimidazoles
This study involves the synthesis and reaction of azoimidazoles with ruthenium chloride, leading to the formation of isomeric structures confirmed by X-ray crystallography. These azoimidazoles, belonging to the class 1-methyl-2-(arylazo)imidazoles, demonstrate significant chemical and structural characteristics (Misra et al., 1998).
Catalytic Applications
Efficient Transesterification/Acylation Reactions Mediated by N-Heterocyclic Carbene Catalysts
Imidazol-2-ylidenes, part of the N-heterocyclic carbenes family, are recognized as efficient catalysts for transesterification between esters and alcohols. This study highlights their catalytic potential and the process efficiencies in various reactions (Grasa et al., 2003).
properties
IUPAC Name |
1-[(1-fluorocyclopentyl)methyl]-2-methylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2/c1-9-12-6-7-13(9)8-10(11)4-2-3-5-10/h6-7H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJBSERKQMDPFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2(CCCC2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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